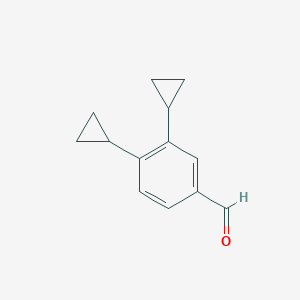

3,4-Dicyclopropylbenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

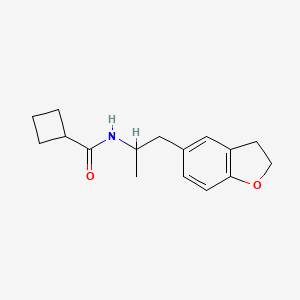

3,4-Dicyclopropylbenzaldehyde is a chemical compound with the CAS Number: 2155856-22-5 . It has a molecular weight of 186.25 . It is in liquid form .

Molecular Structure Analysis

The molecular formula of 3,4-Dicyclopropylbenzaldehyde is C13H14O . The InChI Code is 1S/C13H14O/c14-8-9-1-6-12 (10-2-3-10)13 (7-9)11-4-5-11/h1,6-8,10-11H,2-5H2 .Physical And Chemical Properties Analysis

3,4-Dicyclopropylbenzaldehyde is a liquid at room temperature . It has a molecular weight of 186.25 . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis of Heterocyclic and Carbocyclic Compounds

Research has demonstrated the potential of 3,4-dicyclopropylbenzaldehyde and its derivatives in the synthesis of various heterocyclic and carbocyclic compounds. For instance, N-heterocyclic carbenes catalyze reactions forming 3,4-dihydrocoumarins through a domino process involving Michael addition and acylation (Phillips et al., 2009). Similarly, isocyanide-based reactions efficiently yield 3,4-dihydrocoumarin derivatives, highlighting the versatility and efficiency of these methods in synthesizing complex structures (Shaabani et al., 2008).

Catalytic Reactions for Functionalization and Synthesis

The catalytic properties of 3,4-dicyclopropylbenzaldehyde derivatives have been leveraged in several chemical reactions. Copper(II) acetate has been used for the oxyfunctionalization of benzylic C(sp3)–H, directed by a para-hydroxyl group, under environmentally friendly conditions, indicating its significance in the pharmaceutical synthesis of aromatic carbonyl compounds (Jiang et al., 2014). Furthermore, the synthesis of impurities in pharmaceuticals, such as crude Roflumilast, employs a method involving alkylation, oxidation, and acylation reactions starting from 3,4-dihydroxybenzaldehyde, showcasing the practical applications in pharmaceutical manufacturing (Zhang et al., 2014).

Advanced Material Fabrication

The exploration into novel materials has benefited from the functionalization of 3,4-dicyclopropylbenzaldehyde derivatives. A study on the fabrication and characterization of a novel collagen-catechol hydrogel used 3,4-dihydroxybenzaldehyde for hydrogel formation, demonstrating significant potential in biomedical applications due to its enhanced thermal stability and biocompatibility (Duan et al., 2018).

Potential in Cancer Research

In cancer research, the design and synthesis of N-heterocyclic chalcone derivatives as anti-cancer agents were achieved through the Claisen-Schmidt condensation involving 4-(aryl)-aminobenzaldehyde, showcasing the potential of these derivatives in therapeutic applications (Fegade & Jadhav, 2022).

Safety and Hazards

The safety information for 3,4-Dicyclopropylbenzaldehyde indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

3,4-dicyclopropylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c14-8-9-1-6-12(10-2-3-10)13(7-9)11-4-5-11/h1,6-8,10-11H,2-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBYZVDIXXURTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)C=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dicyclopropylbenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(furan-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2597500.png)

![N-({5-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl}methyl)-N-phenylbenzamide](/img/no-structure.png)

![(3-(benzo[d]thiazol-2-yl)pyrazin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2597505.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride](/img/structure/B2597510.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide](/img/structure/B2597511.png)

![N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2597517.png)

![[1-[(3-Ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate](/img/structure/B2597518.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2597519.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-thienyl)acetamide](/img/structure/B2597523.png)